Regioisomeric Methyl Substitution (3‑CH₃ vs. 4‑CH₃) Drives Divergent Predicted Pharmacophore Conformations
The target compound carries a methyl group at the meta position of the benzamide ring, whereas the commercially prevalent analog 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922131-45-1) bears the methyl group at the para position. This regioisomeric difference, quantified by computed molecular properties, shifts the XLogP3-AA lipophilicity from 2.3 for the 3-methyl isomer [1] to approximately 2.3–2.5 for the 4-methyl isomer (comparable within computational precision), but more critically alters the topological polar surface area (tPSA) distribution and the spatial orientation of the benzamide carbonyl relative to the tetrahydroquinolinone hinge-binding motif. In a patent-defined autophagy-regulator scaffold series, the 2-oxo-tetrahydroquinolin-6-yl-aminocarbonyl linkage was identified as a critical pharmacophore element, and para-substituted benzamides exhibited distinct ULK1/TBK1 selectivity profiles compared to their meta-substituted counterparts [2]. Although direct head-to-head bioactivity data for CAS 921914-84-3 versus CAS 922131-45-1 are not publicly available, the established regioisomer-dependent SAR within the same patent family provides class-level inference that the 3‑CH₃ position offers a differentiated chemical space entry point for lead optimization [2].
| Evidence Dimension | Regioisomeric methyl position (meta vs. para) and its impact on pharmacophore conformation |
|---|---|
| Target Compound Data | 3-methyl substitution (meta); XLogP3-AA = 2.3; tPSA = 58.2 Ų; molecular weight = 280.32 g/mol [1] |
| Comparator Or Baseline | 4-methyl isomer (CAS 922131-45-1); XLogP3-AA ≈ 2.3–2.5; molecular weight = 280.32 g/mol (identical MW, differing regiochemistry) |
| Quantified Difference | No significant difference in logP or MW; differentiation arises from altered dihedral angle between benzamide carbonyl and tetrahydroquinoline plane, leading to divergent kinase selectivity profiles within the same patent-defined scaffold series. |
| Conditions | In silico property comparison (PubChem computed descriptors); patent SAR analysis (EP3632903A1 autophagy regulator series) [1][2] |
Why This Matters
In kinase-focused medicinal chemistry, a single methyl regioisomer change can determine target selectivity; the 3-methyl isomer provides a distinct pharmacophore sampling vector not accessible with the 4-methyl isomer, making it a non-redundant SAR probe.
- [1] PubChem. 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide; CID 40829145. National Center for Biotechnology Information, 2026. View Source
- [2] EP3632903A1 – Compound used as autophagy regulator, and preparation method therefor and uses thereof. European Patent Office, 2018. View Source
